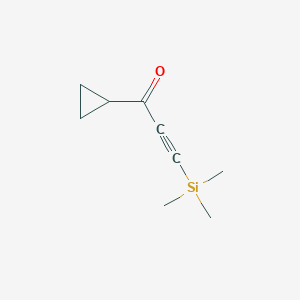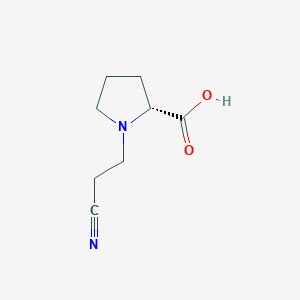
Benzodioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,3-Benzodioxazole is an organic compound with the molecular formula C₇H₆O₂. It is a heterocyclic compound containing a benzene ring fused with a dioxazole ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3H-1,2,3-Benzodioxazole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes . This method typically requires the presence of a base and an aprotic solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of 3H-1,2,3-Benzodioxazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3H-1,2,3-Benzodioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxazoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3H-1,2,3-Benzodioxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-1,2,3-Benzodioxazole involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as competitive inhibitors of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, its interaction with auxin receptors in plants has been studied for its role in promoting root growth .
Comparación Con Compuestos Similares
3H-1,2,3-Benzodioxazole can be compared with other similar compounds, such as:
1,3-Benzodioxole: Both compounds share a similar core structure but differ in their functional groups and reactivity.
Benzoxazole: This compound has a similar heterocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms in benzodioxazole.
Benzodioxepine: Another related compound with an extended ring system, offering different chemical properties and applications.
The uniqueness of 3H-1,2,3-Benzodioxazole lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
332083-11-1 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
3H-1,2,3-benzodioxazole |
InChI |
InChI=1S/C6H5NO2/c1-2-4-6-5(3-1)7-9-8-6/h1-4,7H |
Clave InChI |
PEPBFCOIJRULGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NOO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)





![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)




